molecular formula C20H17F2N5OS B12371465 2-[2-fluoro-6-[(3S)-3-fluoropyrrolidin-1-yl]pyridin-3-yl]-5-pyridin-3-yl-6,7-dihydro-[1,3]thiazolo[5,4-c]pyridin-4-one

2-[2-fluoro-6-[(3S)-3-fluoropyrrolidin-1-yl]pyridin-3-yl]-5-pyridin-3-yl-6,7-dihydro-[1,3]thiazolo[5,4-c]pyridin-4-one

Cat. No.: B12371465
M. Wt: 413.4 g/mol
InChI Key: NKXBUELDCAQJLQ-LBPRGKRZSA-N
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Description

2-[2-fluoro-6-[(3S)-3-fluoropyrrolidin-1-yl]pyridin-3-yl]-5-pyridin-3-yl-6,7-dihydro-[1,3]thiazolo[5,4-c]pyridin-4-one is a complex organic compound featuring multiple heterocyclic rings and fluorine substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing fluoropyridines involves the fluorination of pyridine derivatives using reagents like aluminum fluoride (AlF3) and copper fluoride (CuF2) at high temperatures (450-500°C) to yield fluoropyridines . Another approach involves the reaction of 3-bromo-2-nitropyridine with tetrabutylammonium fluoride (Bu4N+F−) in dimethylformamide (DMF) at room temperature to form 2-fluoro-3-bromopyridine .

Industrial Production Methods

Industrial production of such compounds often relies on scalable synthetic routes that can be optimized for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of these processes. Additionally, the availability of fluorinated building blocks and advanced fluorination techniques has facilitated the large-scale production of fluorinated heterocycles.

Chemical Reactions Analysis

Types of Reactions

The compound 2-[2-fluoro-6-[(3S)-3-fluoropyrrolidin-1-yl]pyridin-3-yl]-5-pyridin-3-yl-6,7-dihydro-[1,3]thiazolo[5,4-c]pyridin-4-one can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atoms in the pyridine rings can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.

    Cyclization Reactions: The formation of the thiazolo[5,4-c]pyridine ring involves cyclization reactions, which can be facilitated by electrophilic or nucleophilic reagents.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly at the pyrrolidine and pyridine rings.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Fluorinating Agents: AlF3, CuF2, Bu4N+F−

    Cyclization Reagents: Iodine, boronic acids, and alkylating agents

    Oxidizing and Reducing Agents: Hydrogen peroxide (H2O2), sodium borohydride (NaBH4)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution reactions can yield various substituted pyridines, while cyclization reactions can produce complex heterocyclic structures.

Scientific Research Applications

2-[2-fluoro-6-[(3S)-3-fluoropyrrolidin-1-yl]pyridin-3-yl]-5-pyridin-3-yl-6,7-dihydro-[1,3]thiazolo[5,4-c]pyridin-4-one has several scientific research applications, including:

    Medicinal Chemistry: The compound’s unique structure and potential biological activity make it a candidate for drug discovery and development, particularly as an inhibitor of specific enzymes or receptors.

    Biological Research: Its fluorinated pyridine rings can be used as probes in biological systems to study enzyme interactions and metabolic pathways.

    Industrial Applications:

Mechanism of Action

The mechanism of action of 2-[2-fluoro-6-[(3S)-3-fluoropyrrolidin-1-yl]pyridin-3-yl]-5-pyridin-3-yl-6,7-dihydro-[1,3]thiazolo[5,4-c]pyridin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms in the compound can enhance its binding affinity and selectivity for these targets by forming strong hydrogen bonds and electrostatic interactions. The compound’s heterocyclic rings can also participate in π-π stacking interactions with aromatic residues in the target proteins, further stabilizing the binding complex.

Comparison with Similar Compounds

Similar compounds to 2-[2-fluoro-6-[(3S)-3-fluoropyrrolidin-1-yl]pyridin-3-yl]-5-pyridin-3-yl-6,7-dihydro-[1,3]thiazolo[5,4-c]pyridin-4-one include other fluorinated pyridines and thiazolopyridines. These compounds share similar structural features, such as the presence of fluorine atoms and heterocyclic rings, but differ in their specific substituents and ring fusion patterns. Examples of similar compounds include:

The uniqueness of this compound lies in its combination of multiple heterocyclic rings and fluorine substituents, which confer specific chemical and biological properties that are not present in simpler analogues.

Properties

Molecular Formula

C20H17F2N5OS

Molecular Weight

413.4 g/mol

IUPAC Name

2-[2-fluoro-6-[(3S)-3-fluoropyrrolidin-1-yl]pyridin-3-yl]-5-pyridin-3-yl-6,7-dihydro-[1,3]thiazolo[5,4-c]pyridin-4-one

InChI

InChI=1S/C20H17F2N5OS/c21-12-5-8-26(11-12)16-4-3-14(18(22)25-16)19-24-15-6-9-27(20(28)17(15)29-19)13-2-1-7-23-10-13/h1-4,7,10,12H,5-6,8-9,11H2/t12-/m0/s1

InChI Key

NKXBUELDCAQJLQ-LBPRGKRZSA-N

Isomeric SMILES

C1CN(C[C@H]1F)C2=NC(=C(C=C2)C3=NC4=C(S3)C(=O)N(CC4)C5=CN=CC=C5)F

Canonical SMILES

C1CN(CC1F)C2=NC(=C(C=C2)C3=NC4=C(S3)C(=O)N(CC4)C5=CN=CC=C5)F

Origin of Product

United States

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